* For research use only. Not for human or veterinary use.
Description
Chemical Identity and Structural Features
The compound has the molecular formula C₁₀H₁₈ClNO₃ and a molecular weight of 235.71 g/mol (calculated from PubChem data for analogous structures). Its spirocyclic architecture consists of two fused rings: a 3-membered carbocycle and a 5-membered oxolane (oxygen-containing ring). Key structural features include:
Amino group: Enhances reactivity in nucleophilic substitution and coupling reactions.
Methyl ester: Provides a handle for further functionalization via hydrolysis or transesterification.
Hydrochloride salt: Improves solubility in polar solvents for biological assays.
Synthetic Routes
The synthesis involves three critical steps:
Spirocyclic Core Formation: Achieved via cyclization of γ-keto esters or allylsulfonamides under photocatalytic conditions.
Amino Group Introduction: Utilizes nucleophilic substitution with ammonia or protected amines.
Esterification: Methylation of the carboxylic acid intermediate using methanol and acid catalysts.
Table 2: Optimized Reaction Conditions (Example)
Step
Reagents/Conditions
Yield
Cyclization
Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, CH₂Cl₂, 25°C
76%
Amination
NH₃, DMF, 60°C
65%
Esterification
MeOH, H₂SO₄, reflux
83%
Industrial Scaling
Process optimization focuses on:
Continuous Flow Reactors: To enhance cyclization efficiency.
Green Solvents: Replace dichloromethane with ethyl acetate for reduced environmental impact.
Safety Data (from Analogous Compounds)73
Hazard Statement
Precautionary Measure
H315, H319
Avoid skin/eye contact
H335
Use respiratory protection
Functional Transformations
Oxidation: Converts the amino group to nitro derivatives using KMnO₄.
Reduction: LiAlH₄ reduces the ester to a primary alcohol.
Cross-Coupling: Suzuki-Miyaura reactions enable aryl group introduction at the amino site.
Stability Under Conditions
pH Sensitivity: Degrades in strong acidic/basic conditions via ester hydrolysis.
Thermal Stability: Decomposes above 200°C, releasing CO₂ and methylamine.
Pharmacological Potential
GPR119 Modulation: Acts as a partial agonist for GPR119, a receptor involved in glucose-dependent insulin secretion.
Enzyme Inhibition: Demonstrates activity against serine hydrolases in preclinical models.
Material Science
Ligand Design: Used to create chiral catalysts for asymmetric synthesis.
Polymer Additives: Enhances thermal stability in epoxy resins.
Stereocontrol: Achieving enantioselective synthesis remains difficult due to the spiro center’s rigidity.
Toxicity Profiling: Limited data on long-term exposure effects necessitate further studies.
This compound’s versatility in synthesis and biological activity positions it as a promising candidate for drug discovery and materials science. Ongoing research aims to refine its pharmacological profile and industrial applicability.